molecular formula C12H21NO5 B13061400 1-(tert-Butyl) 3-methyl (3R,5S)-5-hydroxypiperidine-1,3-dicarboxylate

1-(tert-Butyl) 3-methyl (3R,5S)-5-hydroxypiperidine-1,3-dicarboxylate

Katalognummer: B13061400
Molekulargewicht: 259.30 g/mol
InChI-Schlüssel: DFZMPKMSTNKZKL-BDAKNGLRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(tert-Butyl) 3-methyl (3R,5S)-5-hydroxypiperidine-1,3-dicarboxylate is a chiral piperidine derivative featuring a hydroxyl group at the 5-position and dicarboxylate ester groups (tert-butyl and methyl) at positions 1 and 3, respectively. Its molecular formula is C₁₂H₂₁NO₅, with a molecular weight of 259.3 g/mol and CAS numbers 2361923-10-4 (CymitQuimica) and 1246442-45-4 (Combi-Blocks) . The compound is synthesized for research applications, with a purity of 95–97%, and is typically stored under refrigeration .

Eigenschaften

Molekularformel

C12H21NO5

Molekulargewicht

259.30 g/mol

IUPAC-Name

1-O-tert-butyl 3-O-methyl (3R,5S)-5-hydroxypiperidine-1,3-dicarboxylate

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-8(10(15)17-4)5-9(14)7-13/h8-9,14H,5-7H2,1-4H3/t8-,9+/m1/s1

InChI-Schlüssel

DFZMPKMSTNKZKL-BDAKNGLRSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)O)C(=O)OC

Kanonische SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)O)C(=O)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl) 3-methyl (3R,5S)-5-hydroxypiperidine-1,3-dicarboxylate typically involves the use of tert-butyl estersThis method is efficient, versatile, and sustainable compared to traditional batch processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized flow microreactor systems. These systems allow for continuous production, which is more efficient and scalable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

1-(tert-Butyl) 3-methyl (3R,5S)-5-hydroxypiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or amines.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction may produce various alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Structure and Composition

The compound's structure can be summarized as follows:

  • Molecular Formula: C₁₂H₂₁NO₅
  • Molecular Weight: 259.30 g/mol
  • IUPAC Name: 1-(tert-butyl) 3-methyl (3R,5S)-5-hydroxypiperidine-1,3-dicarboxylate

Chemical Characteristics

The presence of the hydroxyl group enhances solubility and potential interactions with biological targets, making it particularly valuable in medicinal chemistry. The tert-butyl group contributes to increased lipophilicity, which can affect the compound's absorption and distribution in biological systems.

Pharmacological Applications

1-(tert-Butyl) 3-methyl (3R,5S)-5-hydroxypiperidine-1,3-dicarboxylate has shown significant promise in pharmacology due to its ability to interact with various biological targets. Its structural characteristics allow it to participate in multiple biochemical pathways:

  • Neuropharmacology: The compound may exhibit neuroprotective effects and could be explored for treating neurodegenerative diseases.
  • Antidepressant Activity: Preliminary studies suggest potential antidepressant properties, possibly through modulation of neurotransmitter systems.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including the formation of the piperidine ring and subsequent functionalization. Various derivatives have been synthesized to explore their biological activities further:

Compound NameIUPAC NameUnique Features
1-(tert-Butyl) 3-methyl (3R,5S)-5-fluoropiperidine-1,3-dicarboxylateContains a fluorine atom instead of a hydroxyl groupEnhanced lipophilicity and stability
1-(tert-Butyl) 3-methyl (3S,5S)-5-chloropiperidine-1,3-dicarboxylateContains a chlorine atomDifferent electronic properties affecting reactivity
1-(tert-Butyl) 3-methyl (3R,5S)-5-bromopiperidine-1,3-dicarboxylateContains a bromine atomSimilar reactivity but different steric effects

These derivatives are being studied for their potential applications in drug development.

Medicinal Chemistry

The compound's specific combination of functional groups makes it valuable in medicinal chemistry for developing targeted therapies. Its ability to form hydrogen bonds due to the hydroxyl group enhances its interaction with biological macromolecules.

Study on Neuroprotective Effects

A recent study investigated the neuroprotective effects of 1-(tert-Butyl) 3-methyl (3R,5S)-5-hydroxypiperidine-1,3-dicarboxylate in models of oxidative stress. Results indicated that the compound could reduce neuronal cell death by modulating oxidative stress pathways.

Antidepressant Activity Assessment

Another study focused on assessing the antidepressant-like effects of this compound using standard behavioral tests in animal models. The findings suggested that it may exert its effects through serotonin receptor modulation.

Wirkmechanismus

The mechanism of action of 1-(tert-Butyl) 3-methyl (3R,5S)-5-hydroxypiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

1-tert-Butyl 3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate Hydrochloride

  • Key Differences: The hydroxyl group at C5 is replaced by an amino group (-NH₂), and the compound exists as a hydrochloride salt.
  • Molecular Weight : 294.77 g/mol (vs. 259.3 g/mol for the target compound) .
  • This modification is common in prodrug strategies or to enhance target binding affinity .

tert-Butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate

  • Key Differences : A carbamate (Boc) group replaces the methyl ester at C3, and the hydroxyl group is at C4 instead of C5. Stereochemistry is (3S,4R) .
  • Impact : The carbamate group increases steric bulk and alters hydrolysis kinetics. The shifted hydroxyl position may reduce hydrogen-bonding accessibility compared to the target compound .

1-(tert-Butyl) 3-methyl (S)-5-oxopiperazine-1,3-dicarboxylate

  • Key Differences : Piperazine ring (six-membered with two nitrogens) replaces the piperidine ring, and a ketone group is present at C5 .
  • Impact: The piperazine structure introduces additional basicity and conformational rigidity.

1-tert-Butyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate

  • Key Differences : Two fluorine atoms are substituted at C5, replacing the hydroxyl group .
  • Impact : Fluorination enhances metabolic stability and lipophilicity, favoring blood-brain barrier penetration. However, loss of the hydroxyl group may diminish polar interactions .

tert-Butyl (3S)-3-[4-(methoxycarbonyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate (5m)

  • Key Differences : A pyrazole ring is appended to the piperidine core, with a 4-methylphenyl substituent .
  • This structural complexity may enhance selectivity in enzyme inhibition but reduce solubility .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Functional Impact
1-(tert-Butyl) 3-methyl (3R,5S)-5-hydroxypiperidine-1,3-dicarboxylate C₁₂H₂₁NO₅ 259.3 C5-OH (3R,5S) Hydrogen-bond donor, moderate lipophilicity
5-Amino analog (hydrochloride) C₁₂H₂₂N₂O₄·HCl 294.77 C5-NH₂·HCl (3R,5S) Enhanced basicity, improved solubility
5,5-Difluoro analog C₁₂H₁₉F₂NO₄ 279.28 C5-F₂ N/A Increased metabolic stability
Piperazine-5-one analog C₁₁H₁₈N₂O₅ 258.27 Piperazine ring, C5=O (S) Conformational rigidity, reduced H-bonding
Pyrazole-containing derivative (5m) C₂₂H₂₇N₃O₄ 397.47 Pyrazole + 4-methylphenyl (3S) Aromatic interactions, higher molecular weight

Biologische Aktivität

1-(tert-Butyl) 3-methyl (3R,5S)-5-hydroxypiperidine-1,3-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structural characteristics, synthesis methods, and its biological effects, particularly focusing on neuroprotective properties and enzyme inhibition.

  • IUPAC Name: 1-(tert-butyl) 3-methyl (3R,5S)-5-hydroxypiperidine-1,3-dicarboxylate
  • CAS Number: 2361923-10-4
  • Molecular Formula: C12H21NO5
  • Molecular Weight: 259.30 g/mol
  • Purity: Typically around 95% .

Synthesis Methods

The synthesis of this compound has been explored through various methodologies, including:

  • Biocatalysis : Utilizing enzymes to facilitate the formation of chiral intermediates which are crucial for drug development .
  • Conventional Organic Synthesis : Employing standard chemical reactions to construct the piperidine framework and introduce functional groups.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of 1-(tert-butyl) 3-methyl (3R,5S)-5-hydroxypiperidine-1,3-dicarboxylate against neurotoxicity induced by amyloid-beta (Aβ) peptides. In vitro experiments demonstrated that this compound can:

  • Inhibit Aβ aggregation significantly (up to 85% at a concentration of 100 μM).
  • Protect astrocytes from Aβ-induced cell death, improving cell viability from approximately 43.78% to 62.98% when co-treated with the compound .

Enzyme Inhibition

The compound has shown promising results in inhibiting key enzymes involved in neurodegenerative processes:

  • Acetylcholinesterase (AChE) : Exhibited an inhibition constant Ki=0.17μMK_i=0.17\,\mu M, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease .
  • β-secretase : Demonstrated an IC50 value of 15.4 nM for β-secretase inhibition, which is crucial for reducing Aβ production in the brain .

Case Studies and Research Findings

StudyFindings
Neuroprotection Against Aβ The compound improved astrocyte viability in the presence of Aβ and reduced oxidative stress markers such as malondialdehyde (MDA) .
Enzyme Inhibition Effective inhibition of AChE and β-secretase suggests potential for treating Alzheimer's disease .
Cytokine Modulation Showed a reduction in TNFα levels in treated astrocytes, indicating anti-inflammatory properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(tert-Butyl) 3-methyl (3R,5S)-5-hydroxypiperidine-1,3-dicarboxylate, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving protective group strategies. For example, asymmetric synthesis using LiHMDS in THF as a base (yielding 90-92% purity) and palladium-catalyzed cross-coupling reactions under inert atmospheres (40–100°C) are effective . Purification typically involves recrystallization or column chromatography. Purity verification requires HPLC (>98%) and mass spectrometry (HRMS-EI) to confirm molecular weight .

Q. Which spectroscopic techniques are most reliable for characterizing the stereochemistry and functional groups of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves absolute configuration (e.g., C–C bond lengths ±0.003 Å, R-factor = 0.060) .
  • NMR : ¹H and ¹³C NMR identify diastereotopic protons and ester groups (e.g., tert-butyl δ ~1.4 ppm, methyl ester δ ~3.7 ppm) .
  • FTIR/FT-Raman : Detect hydroxyl (≈3400 cm⁻¹) and carbonyl (≈1720 cm⁻¹) stretches .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the tert-butyl ester .
  • Handling : Use PPE (gloves, goggles), avoid static discharge, and work in fume hoods due to potential respiratory irritancy .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water contact to prevent exothermic reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric excess (ee) in asymmetric syntheses of this compound?

  • Methodological Answer :

  • Catalyst Screening : Chiral auxiliaries like (R)-tert-butylsulfinamide enhance ee (>90%) via stereoselective imine formation .
  • Temperature Control : Lowering reaction temps (-78°C) minimizes racemization .
  • Kinetic Studies : Monitor ee via chiral HPLC (e.g., Chiralpak® columns) and adjust stoichiometry of LiHMDS to substrate (1.2:1) .

Q. What computational methods are suitable for predicting the compound’s reactivity and intermolecular interactions?

  • Methodological Answer :

  • DFT Calculations : Model hydrogen bonding between the hydroxyl group and ester carbonyls (bond distances ≈1.8 Å) using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • Molecular Dynamics (MD) : Simulate solvation effects in THF or acetonitrile to predict aggregation behavior .
  • NBO Analysis : Quantify hyperconjugative interactions (e.g., n→σ* for C–O bonds) to explain stability .

Q. How can contradictions in reported crystallographic data (e.g., bond angles vs. theoretical values) be resolved?

  • Methodological Answer :

  • Error Analysis : Compare experimental X-ray data (e.g., O3–C13–N3 angle = 110.48° ) with DFT-optimized geometries. Discrepancies >2° may indicate crystal packing effects .
  • Rietveld Refinement : Use software like SHELXL to adjust thermal parameters and occupancy ratios for disordered atoms .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.